molecular formula C11H15N B3012688 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine CAS No. 4458-36-0

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

Cat. No. B3012688
CAS RN: 4458-36-0
M. Wt: 161.248
InChI Key: KQLYVTCAUKHNRW-UHFFFAOYSA-N
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Description

“2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine” is a chemical compound with the molecular formula C11H15N . It is a symmetrical tertiary amine.


Synthesis Analysis

The synthesis of “2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine” involves different chemical reactions such as reductive amination, oxidation, and reduction. The compound can be synthesized using a wide range of methods and reagents such as sodium borohydride, hydrogen gas, and palladium catalysts.


Molecular Structure Analysis

The molecular structure of “2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine” can be represented by the molecular formula C11H15N . The molecular weight of this compound is 161.24 g/mol.

Scientific Research Applications

Antimicrobial Properties

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities . These compounds exhibit potent antibacterial action against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Proteus vulgaris). Additionally, some compounds demonstrate antifungal properties against Aspergillus niger and Candida albicans. Researchers have characterized these derivatives using techniques such as FT-IR, 1H NMR, 13C NMR, and HRMS.

Alzheimer’s Disease Treatment

The discovery of novel 2,3-dihydro-1H-inden-1-ones as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE) holds promise for Alzheimer’s disease therapy . These compounds target both cognitive and memory function, potentially mitigating neuroinflammation associated with the disease.

Pharmacological Properties

Compounds containing the 2,3-dihydro-1H-inden-1-one structure exhibit a diverse pharmacological profile. Examples include anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer’s activities . Researchers continue to explore these properties for potential therapeutic applications.

Fluorinated Derivatives

Halogenated compounds, especially fluorinated ones, possess a wide range of medicinal properties. Incorporating halogen atoms into the 2,3-dihydro-1H-inden-1-one scaffold can dramatically alter its behavior. These fluorinated derivatives have shown activities such as anticancer, antiviral, and antidepressant effects .

Synthetic Organic Chemistry

The synthesis of 2,3-dihydro-1H-inden-1-ones and their derivatives involves various methods, including grinding, stirring, and ultrasound irradiation . Researchers continue to explore efficient synthetic routes to access these compounds.

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLYVTCAUKHNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

Synthesis routes and methods

Procedure details

Indene (2 ml), 1.99 g, 17.2 mmol) was dissolved in dry THF (2 ml) and stirred at -78° under nitrogen. n-Butyllithium (6.87 ml of a 2.5M solution in hexane: 17.2 mmol) was added, and the solution was then warmed to ambient temperature, stirred for 15 minutes, recooled to -78°, and added via syringe to a solution of chloroacetonitrile (1.09 ml, 1.30 g, 17.2 mmol) in THF (2 ml) stirred at -78°. After completion of the addition, the solution was diluted with ether (200 ml) and washed with 1M HCl followed by saturated sodium bicarbonate solution. The ether layer was dried over sodium sulfate, filtered, and evaporated to dryness in vacuo. The residue was chromatographed on a silica gel column eluted with 10% EtOAc in hexane and the product fractions evaporated in vacuo to give 3-cyanomethylindene. 3-Cyanomethylindene (310 mg, 2.0 mmol) was dissolved in a 10% solution of conc. ammonium hydroxide in absolute ethanol. 5% Rhodium/alumina catalyst (60 mg) was added and the mixture was shaken under an atmosphere of hydrogen (40 psi) overnight. The mixture was filtered, and the filtrate was evaporated to dryness in vacuo. The residue was chromatographed on a silica gel column eluted with 93:7:0.7 CH2Cl2 :MeOH:NH4OH, and the product fractions were combined and evaporated to dryness in vacuo to provide 1-(2-aminoethyl)indane. 1-(2-Aminoethyl)indane (47 mg, 0.292 mmol) and (+)-10-camphorsulfonyl chloride (73 mg, 0.29 mmol) were combined in CH2Cl2 (2 ml), treated with triethylamine (2 drops), and stirred at ambient temperature overnight. The mixture was evaporated to dryness in vacuo and the residue chromatographed on a silica gel column eluted in with 20% EtOAc in hexane. The product fractions were combined and evaporated to dryness in vacuo. The resulting oil was dried in vacuo at ambient temperature for 3 hours to provide the title compound as a solid: (mp 52°-70°).
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